4-Chlorphthalonitril

Übersicht

Beschreibung

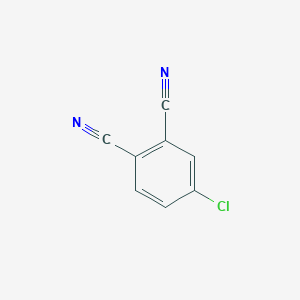

4-Chlorophthalonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in the synthesis of dyes, pigments, and other industrial chemicals .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Polymerization

One of the primary applications of 4-chlorophthalonitrile is in the synthesis of phthalonitrile-based polymers and resins. These materials are recognized for their excellent thermal stability and mechanical properties, making them suitable for high-performance applications. The compound can undergo nucleophilic substitution reactions, enabling the formation of various substituted phthalonitriles which can be polymerized to create durable materials used in coatings, adhesives, and composites .

Table 1: Key Properties of Phthalonitrile Resins

| Property | Description |

|---|---|

| Thermal Stability | High thermal resistance |

| Mechanical Strength | Excellent tensile strength |

| Chemical Resistance | Resistant to solvents and chemicals |

| Application Areas | Aerospace, automotive, electronics |

Biological Applications

Research into the biological activities of 4-chlorophthalonitrile derivatives has revealed potential antimicrobial and anticancer properties. These derivatives are being studied for their ability to act as effective agents in drug delivery systems and as components in medical devices. The unique structure of phthalonitriles allows them to interact with biological molecules, which could lead to innovative therapeutic applications .

Photodynamic Therapy

Phthalocyanines derived from 4-chlorophthalonitrile are increasingly being explored for their use in photodynamic therapy (PDT). This technique utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells. Research indicates that phthalocyanines exhibit strong absorbance in the near-infrared region, making them effective photosensitizers in PDT applications .

Chemical Sensors

4-Chlorophthalonitrile is also utilized in the development of chemical sensors. Its derivatives can be engineered to respond to specific gases or environmental changes, making them useful for monitoring air quality or detecting hazardous substances. The ability to form thin films from these compounds enhances their application in sensor technologies .

Case Studies

- Synthesis of Phthalocyanines : A study demonstrated a novel route for synthesizing phthalocyanines from 4-chlorophthalonitrile derivatives. The resulting compounds showed promising properties for use in electronic devices due to their semiconducting capabilities .

- Anticancer Activity : Research conducted on a series of chlorinated phthalonitriles revealed significant anticancer activity against various cancer cell lines. These findings suggest that modifications to the phthalonitrile structure can enhance biological efficacy .

- Environmental Sensors : A project focused on developing sensors from 4-chlorophthalonitrile derivatives showed effective detection of nitrogen dioxide (NO2) at low concentrations, highlighting the compound's potential in environmental monitoring .

Wirkmechanismus

Target of Action

4-Chlorophthalonitrile is a functionally substituted aromatic nitrile . It is used as a raw material for the production of dyes, heat-resistant polyimide polymers, and other important products . .

Mode of Action

It is known that functionally substituted aromatic nitriles, including 4-chlorophthalonitrile, can undergo gas-phase catalytic oxidative ammonolysis, a single-stage efficient method for the synthesis of imides and aromatic nitriles .

Biochemical Pathways

It is known that the compound can be synthesized through the vapor-phase oxidative ammonolysis of 4-chloro-o-xylene .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

It is known that the compound is used as a raw material for the production of dyes, heat-resistant polyimide polymers, and other important products .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature .

Biochemische Analyse

Biochemical Properties

It is known to participate in certain biochemical reactions

Cellular Effects

It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is likely that there are threshold effects, as well as potential toxic or adverse effects at high doses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chlorophthalonitrile can be synthesized through various methods. One common method involves the oxidative ammonolysis of 4-chloro-o-xylene. This process typically uses a catalyst such as V-Sb-Bi-Cr/γ-Al2O3 at elevated temperatures . Another method involves the reaction of 4-chlorobenzonitrile with cyanogen bromide in the presence of a base .

Industrial Production Methods: In industrial settings, 4-chlorophthalonitrile is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves continuous monitoring of temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chlorophthalonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chlorophthalimide.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Hydrolysis: It can be hydrolyzed to form 4-chlorophthalic acid.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed:

- 4-Chlorophthalimide

- 4-Chlorophthalic acid

- Various substituted derivatives depending on the reagents used

Vergleich Mit ähnlichen Verbindungen

- 4-Bromophthalonitrile

- 4-Phenylphthalonitrile

- 4-Methylphthalonitrile

Comparison: 4-Chlorophthalonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, 4-bromophthalonitrile has a bromine atom instead of chlorine, which affects its reactivity and the types of reactions it can undergo. Similarly, 4-phenylphthalonitrile and 4-methylphthalonitrile have different substituents that influence their chemical behavior .

Biologische Aktivität

4-Chlorophthalonitrile (4-CPN) is a chemical compound that belongs to the phthalonitrile family, which has garnered attention for its diverse biological activities. This article explores the biological properties of 4-CPN, focusing on its synthesis, antimicrobial effects, antioxidant capabilities, and potential applications in photodynamic therapy (PDT).

Synthesis of 4-Chlorophthalonitrile

4-Chlorophthalonitrile can be synthesized through various methods, often starting from simpler phthalic anhydride derivatives. The synthesis typically involves nucleophilic substitution reactions where chlorinated compounds react with phthalonitrile precursors. The detailed synthetic routes and conditions can be found in various studies focusing on phthalonitrile derivatives.

Antimicrobial Activity

4-Chlorophthalonitrile exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for 4-CPN have been reported to be as low as 16 mg/L against certain strains of bacteria, indicating potent antimicrobial activity.

| Pathogen | MIC (mg/L) |

|---|---|

| Enterococcus hirae | 32 |

| Enterococcus faecalis | 16 |

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

These findings suggest that 4-CPN could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains.

Antioxidant Activity

The antioxidant potential of 4-Chlorophthalonitrile has been evaluated using various assays, including the DPPH radical scavenging test. Studies report that at a concentration of 100 mg/L, 4-CPN demonstrates an antioxidant activity of approximately 62.80%. This property is crucial for its potential application in preventing oxidative stress-related diseases.

Photodynamic Therapy (PDT)

4-Chlorophthalonitrile derivatives have shown promise in photodynamic therapy applications. In PDT, compounds like 4-CPN act as photosensitizers that generate reactive oxygen species upon light activation. This mechanism can effectively target cancer cells while minimizing damage to surrounding healthy tissues. The production of singlet oxygen () has been quantified in studies involving cell lines such as Hep-2 human larynx carcinoma cells.

In vitro studies indicate that the photocytotoxicity of 4-CPN is dose-dependent, with higher concentrations leading to increased cell death upon light exposure. For example:

| Concentration (µM) | Cell Survival (%) |

|---|---|

| 0.1 | 70 |

| 0.5 | 32 |

These results highlight the potential of 4-CPN as a therapeutic agent in cancer treatment through photodynamic mechanisms.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that formulations containing 4-CPN effectively inhibited biofilm formation by Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition rates reaching up to 98.56% at specific concentrations.

- Antioxidant Properties : The DPPH assay revealed that modifications to the phthalonitrile structure could enhance antioxidant activity, suggesting avenues for developing more effective derivatives.

- Photodynamic Applications : Research into the use of phthalocyanine derivatives containing chlorinated substituents has shown improved photodynamic efficacy compared to their non-chlorinated counterparts, indicating that chlorination may enhance biological activity.

Eigenschaften

IUPAC Name |

4-chlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSLISKYJBQHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170150 | |

| Record name | 4-Chloro-1,2-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17654-68-1 | |

| Record name | 4-Chloro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17654-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17654-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1,2-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2-dicyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-1,2-DICYANOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ35RFZ33U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-Chlorophthalonitrile in the synthesis of phthalocyanines?

A1: 4-Chlorophthalonitrile serves as a key starting material in the synthesis of substituted phthalocyanines. [, ] These substituted phthalocyanines, due to their unique photophysical and electrochemical properties, find applications in various fields, including dye-sensitized solar cells, photodynamic therapy, and as catalysts.

Q2: Can you provide an example of how the structure of a phthalocyanine derivative synthesized from 4-Chlorophthalonitrile influences its properties?

A2: In the study by [], researchers used 4-Chlorophthalonitrile to synthesize a novel sulfonaphthylazophenoxyphthalonitrile derivative. This derivative was further used to create a phthalocyanine complex. The introduction of the sulfonaphthylazophenoxy group significantly impacted the phthalocyanine's properties, leading to changes in its solubility and aggregation behavior compared to unsubstituted phthalocyanines. These property modifications are crucial for optimizing phthalocyanines for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.